2-[(6-Ethylpyrimidin-4-yl)amino]acetamide
Overview
Description
2-[(6-Ethylpyrimidin-4-yl)amino]acetamide is a chemical compound belonging to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of an ethyl group at the 6th position of the pyrimidine ring and an acetamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide typically involves the following steps:
Formation of 6-Ethylpyrimidin-4-ylamine: This is achieved by reacting ethyl acetoacetate with guanidine in the presence of a suitable catalyst.
Amination Reaction: The 6-ethylpyrimidin-4-ylamine is then reacted with chloroacetic acid to form the acetamide derivative.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the pyrimidine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrimidinone derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-[(6-Ethylpyrimidin-4-yl)amino]acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(6-methylpyrimidin-4-yl)amino]acetamide
2-[(6-phenylpyrimidin-4-yl)amino]acetamide
2-[(6-chloropyrimidin-4-yl)amino]acetamide
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Properties
IUPAC Name |
2-[(6-ethylpyrimidin-4-yl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-2-6-3-8(12-5-11-6)10-4-7(9)13/h3,5H,2,4H2,1H3,(H2,9,13)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUZDNMSDCXICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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